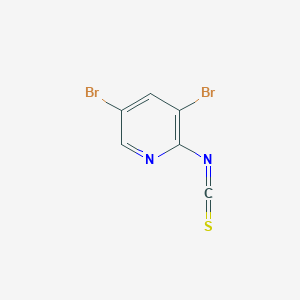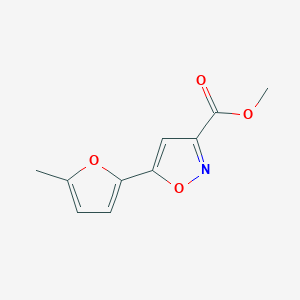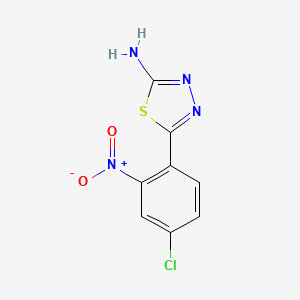![molecular formula C6H10F3NO2S B13696173 3-[(2,2,2-Trifluoroethyl)sulfonyl]pyrrolidine](/img/structure/B13696173.png)
3-[(2,2,2-Trifluoroethyl)sulfonyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2,2,2-Trifluoroethyl)sulfonyl]pyrrolidine is an organic compound with the molecular formula C6H10F3NO2S. It is characterized by the presence of a trifluoroethyl group attached to a sulfonyl group, which is further connected to a pyrrolidine ring.
Preparation Methods
The preparation of 3-[(2,2,2-Trifluoroethyl)sulfonyl]pyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of pyrrolidine with 2,2,2-trifluoroethanesulfonyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process . Another method involves the use of 3-(2,2,2-trifluoroethyl)pyrrolidine hydrochloride as an intermediate, which can be synthesized through a series of steps involving the reaction of pyrrolidine with trifluoroethyl-containing reagents .
Chemical Reactions Analysis
3-[(2,2,2-Trifluoroethyl)sulfonyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of corresponding alcohols or amines.
Scientific Research Applications
3-[(2,2,2-Trifluoroethyl)sulfonyl]pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs with improved metabolic stability and bioavailability.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as increased resistance to degradation
Mechanism of Action
The mechanism of action of 3-[(2,2,2-Trifluoroethyl)sulfonyl]pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
3-[(2,2,2-Trifluoroethyl)sulfonyl]pyrrolidine can be compared with other similar compounds such as:
2,2,2-Trifluoroethanesulfonyl chloride: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
Trifluoromethylpyridines: These compounds also contain trifluoromethyl groups and are used in similar applications, particularly in the development of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its combination of a trifluoroethyl group with a sulfonyl group attached to a pyrrolidine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H10F3NO2S |
|---|---|
Molecular Weight |
217.21 g/mol |
IUPAC Name |
3-(2,2,2-trifluoroethylsulfonyl)pyrrolidine |
InChI |
InChI=1S/C6H10F3NO2S/c7-6(8,9)4-13(11,12)5-1-2-10-3-5/h5,10H,1-4H2 |
InChI Key |
MJIFDHALJPWDON-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1S(=O)(=O)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4,4-Difluoro-1-piperidyl)-6-methyl-4-pyrimidinyl]-4-iodo-2-(6-azaspiro[2.5]octan-6-yl)benzamide](/img/structure/B13696090.png)
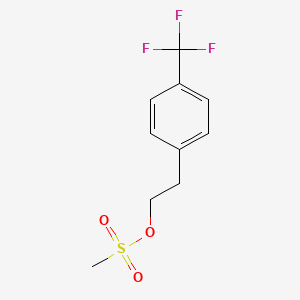
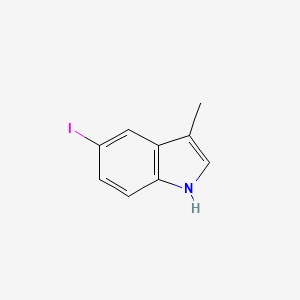
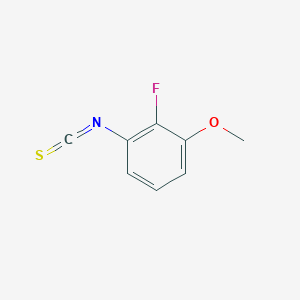
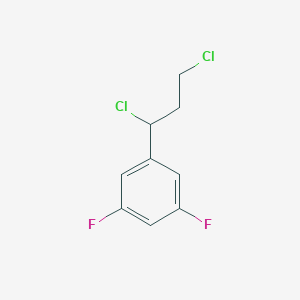
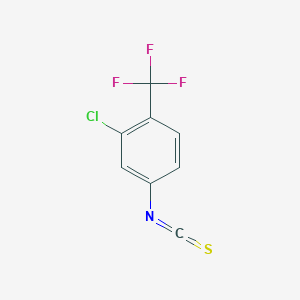
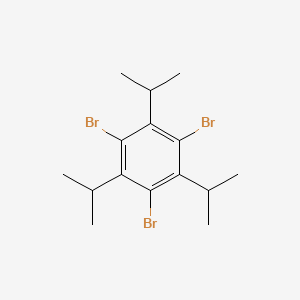
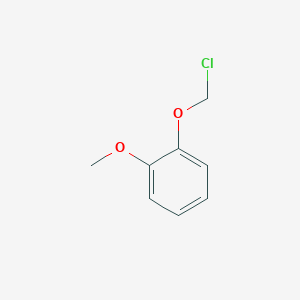
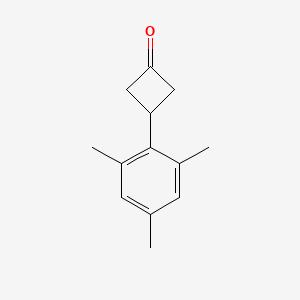
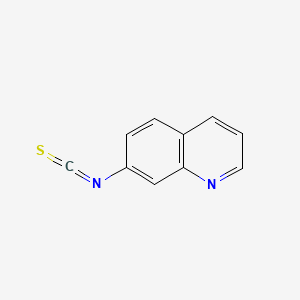
![5-Bromo-4-[4-(pentyloxy)phenyl]imidazole-2-carbaldehyde](/img/structure/B13696164.png)
